molecular formula C13H19N3O2 B15172868 N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine CAS No. 918893-54-6

N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine

Cat. No.: B15172868
CAS No.: 918893-54-6
M. Wt: 249.31 g/mol
InChI Key: MYGDOVAEUCDIIC-UHFFFAOYSA-N
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Description

N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a structurally complex organic compound featuring a benzylazanediyl core linked to two prop-1-yl-2-ylidene groups and hydroxylamine moieties. The presence of hydroxylamine (-NHOH) and azanediyl (-N-) groups implies dual reactivity, enabling participation in redox reactions and metal coordination. Analogous compounds, such as those with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide from ), highlight the utility of such structures in metal-catalyzed C–H bond functionalization .

Properties

CAS No.

918893-54-6

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N-[1-[benzyl(2-hydroxyiminopropyl)amino]propan-2-ylidene]hydroxylamine

InChI

InChI=1S/C13H19N3O2/c1-11(14-17)8-16(9-12(2)15-18)10-13-6-4-3-5-7-13/h3-7,17-18H,8-10H2,1-2H3

InChI Key

MYGDOVAEUCDIIC-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)CN(CC1=CC=CC=C1)CC(=NO)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine typically involves the reaction of benzylamine with propionaldehyde under specific conditions to form the intermediate, which is then treated with hydroxylamine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The benzyl and propylidene groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted derivatives, depending on the type of reaction and reagents used.

Scientific Research Applications

N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N,N’-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine exerts its effects involves its ability to form stable intermediates and react with various biological and chemical targets. The molecular targets and pathways involved include interactions with enzymes, nucleophiles, and electrophiles, leading to the formation of stable products that can be studied for their biological and chemical properties .

Comparison with Similar Compounds

Research Findings and Challenges

  • X-ray crystallography (using SHELXL, as in ) and spectroscopic methods (1H/13C NMR, IR) are critical for structural confirmation .
  • Stability Issues : Hydroxylamine derivatives are prone to oxidation, unlike stable QACs or penicillin salts. This necessitates inert-atmosphere handling, contrasting with the robustness of compounds in and .
  • Biological Relevance : Although structurally dissimilar to benzathine benzylpenicillin, the target compound’s benzyl groups might confer some membrane permeability, akin to QACs’ cellular penetration .

Biological Activity

N,N'-[(Benzylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, drawing on diverse research findings and case studies.

The synthesis of this compound involves the reaction of benzyl azanediyl derivatives with prop-1-yl-2-ylidene components. The resulting compound features a hydroxylamine functional group, which is known for its reactivity and potential biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are crucial in the context of neurodegenerative diseases such as Alzheimer's disease.

Table 1: Inhibitory Activity Against AChE and BACE1

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compoundTBDTBD
Donepezil0.046N/A
QuercetinN/A4.89

Note: TBD = To Be Determined based on future studies.

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. Preliminary results indicate that it may disrupt bacterial cell membranes, leading to cell lysis. This activity was observed in laboratory settings where the compound was exposed to various bacterial strains.

The proposed mechanism of action for this compound involves interactions at the active sites of target enzymes. Molecular modeling studies suggest that the compound increases enzyme stiffness, thereby reducing flexibility and impeding function.

Study 1: Neuroprotective Effects

A study conducted on murine models demonstrated that compounds similar to this compound exhibit neuroprotective effects by inhibiting AChE activity. The results showed a significant reduction in neurodegeneration markers when treated with this compound.

Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated that it has a broad spectrum of activity, particularly against resistant strains, suggesting its potential as an antimicrobial agent.

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